ZnAF-2 DA

Description

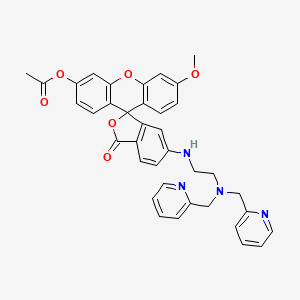

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H32N4O6/c1-24(42)45-29-11-14-32-35(21-29)46-34-20-28(44-2)10-13-31(34)37(32)33-19-25(9-12-30(33)36(43)47-37)40-17-18-41(22-26-7-3-5-15-38-26)23-27-8-4-6-16-39-27/h3-16,19-21,40H,17-18,22-23H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQNMNTVMYASCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC)C5=C(C=CC(=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H32N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40849556 | |

| Record name | 6-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-6'-methoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357339-96-9 | |

| Record name | 6-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-6'-methoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Design Principles and Molecular Mechanisms of Znaf 2 Da

Structural Framework of ZnAF-2 DA and Parent Probes

This compound is a derivative of the parent probe ZnAF-2, which is designed with a specific structural framework to achieve high specificity and sensitivity for Zn²⁺ ions goryochemical.comcedarlanelabs.com. The core structure consists of a fluorophore linked to a zinc(II) chelator goryochemical.comacs.org.

Fluorescein (B123965) Core as Fluorophore

The structural basis of ZnAF probes, including this compound, utilizes a fluorescein core as the fluorophore goryochemical.comresearchgate.netmdpi.comresearchgate.net. Fluorescein is chosen for its favorable photophysical properties, including excitation and emission wavelengths in the visible spectrum, which helps to minimize cellular damage and autofluorescence during imaging researchgate.netnih.gov. In the context of ZnAF sensors, the fluorescein moiety is typically substituted at the benzoic acid position acs.org.

N,N-Bis(2-pyridylmethyl)ethylenediamine (TPEN Analog) as Zinc(II) Chelator

The zinc(II) chelating component in ZnAF-2 and its derivatives is an analog of N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) goryochemical.comcedarlanelabs.comacs.org. Specifically, it is N,N-bis(2-pyridylmethyl)ethylenediamine, which is attached directly to the benzoic acid moiety of the fluorescein core researchgate.netmdpi.comnih.gov. This chelator is designed to selectively bind Zn²⁺ over other biologically relevant cations such as Ca²⁺ and Mg²⁺, contributing to the probe's specificity acs.orgresearchgate.netacs.org. TPEN itself is known as a selective chelator for Zn²⁺ acs.orgresearchgate.net. The design of the chelator in ZnAF-2 is based on the structure of TPEN acs.org.

Photoinduced Electron Transfer (PeT) Quenching Mechanism

The fluorescence modulation in this compound and its parent probe ZnAF-2 is primarily governed by a photoinduced electron transfer (PeT) quenching mechanism goryochemical.comacs.orgresearchgate.netmdpi.comnih.gov. In this mechanism, electron transfer occurs between the fluorophore and the chelating group acs.orgresearchgate.net.

Molecular Interactions Governing Fluorescence Modulation

In the absence of Zn²⁺, the electron-rich chelating group acts as an electron donor, transferring an electron to the excited fluorophore (fluorescein) acs.orgresearchgate.netrsc.org. This electron transfer process is non-radiative and effectively quenches the fluorescence of the fluorescein core, resulting in low basal fluorescence of the probe in the metal-free state acs.orgresearchgate.netnih.gov. This quenched state represents the "off" state of the sensor researchgate.netalmacgroup.com.

Role of Zinc(II) Coordination in Fluorescence Turn-On

Upon binding of Zn²⁺ ions, the electron-donating capacity of the chelating group is reduced or altered due to the coordination with the metal ion acs.orgrsc.orgnih.gov. The coordination of Zn²⁺ to the chelator disrupts the PeT process sci-hub.se. This disruption prevents or significantly reduces the electron transfer from the chelator to the excited fluorophore acs.orgresearchgate.net. Consequently, the fluorescence quenching is suppressed, leading to a significant increase in fluorescence intensity, which is observed as a "turn-on" response acs.orgresearchgate.netrsc.orgrsc.org. The fluorescence enhancement upon Zn²⁺ binding can be substantial, with reported increases up to 60-fold for ZnAF-2F (a fluorinated analog of ZnAF-2) researchgate.netmdpi.comacs.org. The coordination of Zn²⁺ alters the HOMO energy level of the benzoic acid moiety, thereby preventing PeT and leading to fluorescence enhancement from the xanthene moiety (fluorophore) acs.org.

Diacetyl (DA) Modification for Cell Permeability and Intracellular Activation

ZnAF-2 itself is highly soluble in water and is not permeable through cell membranes goryochemical.comcedarlanelabs.com. To enable its use for imaging intracellular zinc, a diacetyl (DA) modification is introduced, resulting in this compound goryochemical.comcedarlanelabs.comresearchgate.netmdpi.comacs.orgabcam.com. This modification involves the esterification of hydroxyl groups on the fluorescein core with acetyl groups abcam.comscbt.com.

The addition of the acetyl groups increases the lipophilicity of the probe, allowing it to readily permeate the cell membrane goryochemical.comcedarlanelabs.comresearchgate.netmdpi.comabcam.com. Once inside the cell, intracellular esterases cleave the acetyl groups through hydrolysis, converting the cell-permeable this compound back into the cell-impermeable ZnAF-2 goryochemical.comcedarlanelabs.comresearchgate.netmdpi.comacs.orgabcam.comresearchgate.net. This enzymatic hydrolysis is a crucial step for the probe's function, as it traps the active ZnAF-2 within the cellular cytosol, enabling the measurement of intracellular Zn²⁺ dynamics goryochemical.comcedarlanelabs.comresearchgate.netmdpi.comacs.orgabcam.com. This strategy of using diacetyl modifications for cell permeability and intracellular activation by esterases is a common approach for delivering fluorescent probes into living cells nih.govresearchgate.netacs.org.

Research findings have demonstrated the utility of this compound in measuring changes in intracellular Zn²⁺ in various biological systems, including cultured cells and hippocampal slices researchgate.netacs.orgabcam.comnih.govsci-hub.se. Studies have utilized this compound to investigate the role of intracellular zinc in processes such as synaptic activity and adrenergic receptor activation nih.govsci-hub.senih.govoup.com.

Data Tables

Based on the search results, we can present some key data points related to ZnAF-2 and its analogs in a table format.

| Probe | Fluorophore | Chelator | Quenching Mechanism | Quantum Yield (pH 7.4, no Zn²⁺) | Fluorescence Enhancement (fold) upon Zn²⁺ binding | Apparent K(d) for Zn²⁺ | Cell Permeability (DA form) |

| ZnAF-1F | Fluorescein | N,N-Bis(2-pyridylmethyl)ethylenediamine | PeT | 0.004 researchgate.netnih.gov | Up to 69 researchgate.netmdpi.comacs.org | Nanomolar researchgate.netacs.org | Yes (ZnAF-1F DA) |

| ZnAF-2F | Fluorescein | N,N-Bis(2-pyridylmethyl)ethylenediamine | PeT | 0.006 researchgate.netnih.gov | Up to 60 researchgate.netmdpi.comacs.org | Nanomolar researchgate.netacs.org | Yes (ZnAF-2F DA) researchgate.netmdpi.comacs.org |

| ZnAF-2 | Fluorescein | N,N-Bis(2-pyridylmethyl)ethylenediamine | PeT | Very low mdpi.com | Up to 51 mdpi.com | 2.7 nM abcam.comresearchgate.netadipogen.com | No goryochemical.comcedarlanelabs.comadipogen.com |

| This compound | Fluorescein | N,N-Bis(2-pyridylmethyl)ethylenediamine | PeT (after activation) | N/A | N/A | N/A | Yes goryochemical.comcedarlanelabs.comresearchgate.netmdpi.comacs.orgabcam.com |

Note: Quantum yield and fluorescence enhancement values are for the activated probe (without DA modification) in the presence or absence of Zn²⁺.

Esterase-Mediated Hydrolysis in Cytosol

This compound is a diacetyl derivative of the active fluorescent probe, ZnAF-2 researchgate.netnih.govabcam.comadipogen.com. The addition of acetyl groups to the hydroxyl functionalities of the fluorescein moiety increases the probe's lipophilicity, allowing it to readily permeate the lipophilic cell membrane and enter the cytosol goryochemical.comniph.go.jp. Once inside the cell, intracellular esterase enzymes cleave these acetyl groups through hydrolysis goryochemical.comresearchgate.netnih.govabcam.comadipogen.comniph.go.jp. This enzymatic reaction transforms the membrane-permeable this compound into the membrane-impermeable ZnAF-2 goryochemical.comresearchgate.netnih.govniph.go.jp. This hydrolysis step is crucial for the probe's function in live-cell imaging.

Intracellular Retention of Active Probe

Following esterase-mediated hydrolysis in the cytosol, the resulting molecule is ZnAF-2. Unlike its diacetylated precursor, ZnAF-2 is significantly less lipophilic due to the presence of free hydroxyl groups goryochemical.com. This reduced lipophilicity prevents ZnAF-2 from easily crossing the cell membrane, effectively trapping the active fluorescent probe within the intracellular compartment goryochemical.comniph.go.jpvincibiochem.it. This intracellular retention is essential for sustained monitoring of intracellular Zn²⁺ dynamics, allowing researchers to observe changes in zinc concentration over time within living cells researchgate.netnih.govabcam.comadipogen.com.

Design Strategies for Modulating Zinc(II) Affinity and pH Stability

The design of the ZnAF series of probes, including ZnAF-2 and its derivatives, involves strategic modifications to the molecular structure to tune their affinity for Zn²⁺ and enhance their stability across different pH conditions nih.govadipogen.comkyoto-u.ac.jp. These design strategies are critical for developing probes suitable for detecting varying concentrations of intracellular Zn²⁺ and for use in diverse biological environments where pH might fluctuate.

Fluorine Substitution in ZnAF-xF Derivatives (e.g., ZnAF-2F DA)

One significant strategy for modulating the properties of ZnAF probes is the introduction of fluorine atoms into the fluorescein structure, leading to derivatives like ZnAF-1F and ZnAF-2F researchgate.netnih.govmdpi.com. For example, ZnAF-2F DA is the diacetylated, cell-permeable form of ZnAF-2F, which contains fluorine substituents abcam.comadipogen.com. The substitution of electron-withdrawing fluorine atoms, particularly at the ortho position of the phenolic hydroxyl group of fluorescein, impacts the probe's pKa value researchgate.netnih.govmdpi.com. This shift in pKa to a lower value (e.g., to 4.9 for ZnAF-1F and ZnAF-2F compared to 6.2 for ZnAF-1 and ZnAF-2) results in the Zn²⁺ complexes of these fluorinated derivatives emitting stable fluorescence around neutral and slightly acidic conditions researchgate.netnih.govmdpi.com. This enhanced pH stability is advantageous for imaging in biological environments where slight variations in pH can occur.

Development of ZnAF Series with Varying Dissociation Constants (Kd)

The ZnAF series of probes has been developed to encompass a range of affinities for Zn²⁺, characterized by their dissociation constants (Kd) nih.govadipogen.comkyoto-u.ac.jp. This allows for the detection of Zn²⁺ concentrations spanning from sub-nanomolar to micromolar levels, which is important given the wide variation of Zn²⁺ concentrations in different tissues and cellular compartments researchgate.netniph.go.jpnih.govkyoto-u.ac.jpresearchgate.net.

The dissociation constant (Kd) reflects the binding affinity between the probe and Zn²⁺; a lower Kd value indicates a higher affinity niph.go.jpresearchgate.net. By modifying the chelating moiety or other parts of the molecule, researchers have created ZnAF probes with different Kd values acs.orgnih.gov. For instance, ZnAF-2 has a reported Kd of 2.7 nM, making it suitable for detecting lower, nanomolar concentrations of Zn²⁺ acs.orgresearchgate.netniph.go.jpmdpi.comyakusaku.jp. Other probes in the series, such as ZnAF-3 (Kd = 0.79 µM) and ZnAF-4 (Kd = 25 µM), have lower affinities, enabling the measurement of higher Zn²⁺ concentrations acs.orgniph.go.jp. This diversity in affinity allows researchers to select the most appropriate probe for their specific application and the expected range of Zn²⁺ concentrations niph.go.jpkyoto-u.ac.jp.

The varying affinities within the ZnAF series have been demonstrated in studies imaging intracellular Zn²⁺. For example, in hippocampal slices, ZnAF-2 showed saturated fluorescence at relatively low extracellular Zn²⁺ concentrations, while ZnAF-3 continued to show increased fluorescence at higher concentrations niph.go.jp. This highlights how different Kd values enable the detection of distinct ranges of intracellular Zn²⁺ levels acs.orgniph.go.jp.

Here is a table summarizing some of the ZnAF probes and their reported dissociation constants:

| Probe | Dissociation Constant (Kd) | Reference |

| ZnAF-2 | 2.7 nM | acs.orgresearchgate.netniph.go.jpmdpi.comyakusaku.jp |

| ZnAF-3 | 0.79 µM | acs.orgniph.go.jp |

| ZnAF-4 | 25 µM | acs.orgniph.go.jp |

| ZnAF-2M | 38 nM | acs.orgniph.go.jp |

This range of affinities provides valuable tools for investigating the complex dynamics and spatial distribution of labile Zn²⁺ in biological systems acs.orgniph.go.jp.

Analytical Performance and Selectivity in Research Contexts

Quantification of Zinc(II) Binding Affinity

The ability of ZnAF-2 to bind to zinc(II) is quantified by its apparent dissociation constant (Kd). This parameter reflects the concentration of free zinc(II) at which half of the probe molecules are bound to zinc.

Determination of Apparent Dissociation Constants (Kd)

The apparent dissociation constant (Kd) of ZnAF-2 for Zn(II) has been reported to be in the nanomolar range, indicating a high affinity suitable for detecting physiological concentrations of zinc researchgate.netnih.govacs.org. Studies have reported Kd values around 2.7 nM for ZnAF-2 researchgate.netacs.orgnih.govnih.govscispace.com. Another source indicates a Kd of 5.5 nM for the Zn(II)-ZnAF-2F complex at pH 7.4 researchgate.net. These nanomolar Kd values afford sufficient sensitivity for biological applications, particularly for detecting cytosolic Zn(II) signals that change from baseline concentrations to high nanomolar levels researchgate.netnih.govacs.org. The Kd value is typically determined by measuring the fluorescence intensity of the probe in the presence of varying concentrations of free Zn(II) and fitting the data to a binding model niph.go.jp.

Here is a table summarizing reported Kd values for ZnAF-2 and related probes:

| Probe | Apparent Kd (nM) | Conditions | Source |

| ZnAF-2 | 2.7 | pH 7.4, 100 mM HEPES buffer, 25 °C | acs.orgnih.gov |

| ZnAF-2 | 2.7 | Not specified in detail, for biological applications | researchgate.netnih.gov |

| ZnAF-2F | 5.5 | pH 7.4 | researchgate.netscispace.com |

| ZnAF-1F | 2.2 | Not specified in detail | scispace.com |

| ZnAF-2M | 38 | pH 7.4, 100 mM HEPES buffer, 25 °C | acs.org |

| ZnAF-3 | 790 (0.79 µM) | pH 7.4, 100 mM HEPES buffer, 25 °C | acs.orgnih.gov |

| FluoZin-3 | 15 | Not specified in detail | researchgate.netresearchgate.net |

Stoichiometry of Zinc(II)-Probe Complex Formation

Research indicates that ZnAF-2 forms a 1:1 complex with Zn(II) ions. The fluorescence increase observed upon the addition of Zn(II) to ZnAFs, including the parent structure of ZnAF-2 DA, fits well with a 1:1 binding model. acs.orgmedchemexpress.com. The Hill coefficient of 1 further supports the formation of a 1:1 Zn(II)-ZnAF complex acs.org.

Specificity for Zinc(II) Over Physiologically Relevant Cations

A critical aspect of a fluorescent zinc probe's utility in biological systems is its ability to selectively bind to zinc(II) in the presence of other abundant metal ions. ZnAF-2 demonstrates high selectivity for zinc(II). researchgate.net.

Assessment Against Other Biologically Important Metal Ions (e.g., Cu(II))

Beyond Ca²⁺ and Mg²⁺, the selectivity of ZnAF-2 has been assessed against other biologically relevant metal ions. While ZnAF-2 is highly specific for zinc ions and discriminates against other bivalent metal ions, some studies note that certain sensors can show increased fluorescence in the presence of transition metals other than Zn(II) researchgate.netniph.go.jp. However, the chelating unit in ZnAF-2, N,N-bis(2-pyridylmethyl)ethylenediamine, is based on the structure of TPEN, which is known for its selective chelation of Zn(II) over Ca²⁺ or Mg²⁺ acs.org. The detection of soft metal ions like zinc(II) and copper(II) is of particular interest due to their biological roles researchgate.net. While some probes based on different designs might have issues with selectivity, particularly regarding copper(I) or cadmium(II), the design principles of ZnAFs aim for high specificity towards Zn(II) researchgate.netnih.gov.

pH Independence and Stability Considerations in Biological Milieus

The performance of a fluorescent probe in biological environments is also influenced by its stability and sensitivity to pH changes. ZnAFs are generally insensitive to changes in pH within a certain range researchgate.netnih.govmdpi.com. The complexes formed between Zn(II) and earlier versions of ZnAFs, like ZnAF-1 and ZnAF-2, showed a decrease in fluorescence intensity below pH 7.0 due to the protonation of the phenolic hydroxyl group of fluorescein (B123965), which has a pKa of 6.2 researchgate.netnih.govacs.orgmdpi.com. However, modified versions like ZnAF-1F and ZnAF-2F, which have a fluorine substitution, exhibit stable fluorescence around neutral and slightly acidic conditions because their pKa values are shifted to 4.9 researchgate.netnih.govacs.orgmdpi.com. While the basal fluorescence intensity of ZnAFs should be minimally affected by physiological pH changes, the stability of the Zn(II) complex can be influenced by pH niph.go.jpmdpi.com. This compound is designed for use in living cells, where it is hydrolyzed to ZnAF-2 and retained intracellularly researchgate.netnih.govgoryochemical.com. The probe is typically stored at low temperatures for stability nordicbiosite.com.

Methodological Applications in in Vitro Cellular Research

Intracellular Zinc(II) Dynamics in Cultured Cell Lines

The study of intracellular zinc(II) dynamics is crucial for understanding its diverse roles in cellular processes, including signaling, metabolism, and protein function. merckmillipore.comresearchgate.netnih.gov ZnAF-2 DA has been successfully applied to monitor these dynamics in a variety of cultured cell lines. acs.orgresearchgate.netmdpi.com

Live-Cell Fluorescence Imaging Techniques (e.g., CHO cells, HeLa cells, pancreatic cells)

Live-cell fluorescence imaging is a primary technique employing this compound to visualize intracellular zinc(II) in real-time. The probe's ability to permeate the cell membrane and become retained intracellularly upon hydrolysis makes it suitable for continuous monitoring of zinc(II) levels in living cells. merckmillipore.comgoryochemical.comresearchgate.netresearchgate.net Studies have utilized this compound in various cell lines, including Chinese Hamster Ovary (CHO) cells, HeLa cells, and pancreatic cells, to observe changes in intracellular zinc(II) concentration under different experimental conditions. acs.orgresearchgate.netmdpi.comresearchgate.net For instance, it has been used to measure intracellular Zn²⁺ concentration in CHO cells to demonstrate the utility of this compound and similar probes in fluorescence microscopic imaging. acs.orgresearchgate.net In HeLa cells, this compound has been used to determine the subcellular localization and absorption of zinc(II) complexes. mdpi.com Pancreatic beta cells, known for their high zinc content in secretory granules, have also been studied using ZnAF-2 and its derivatives to monitor zinc release. researchgate.netacs.orgspiedigitallibrary.orgnih.govpnas.org

Confocal Microscopy for High-Resolution Imaging

Confocal microscopy provides high-resolution imaging capabilities, allowing for detailed visualization of intracellular zinc(II) distribution and dynamics within specific cellular compartments. mdpi.comacs.orgrsc.org this compound, in conjunction with confocal laser scanning microscopy (CLSM), has been used to observe the localization of zinc(II) within cells. mdpi.comacs.org For example, confocal studies using this compound have revealed the localization of zinc(II) around the cell nucleus in HepG2 and HCT116 cells treated with quercetin-zinc(II) complexes. mdpi.com Confocal microscopy studies have also been instrumental in visualizing zinc(II) dynamics in neurons and hippocampal slices, providing insights into synaptic zinc release and uptake. nih.govnih.gov

Monitoring Basal and Stimulus-Induced Zinc(II) Fluctuations

This compound is a valuable tool for monitoring both basal intracellular zinc(II) levels and fluctuations induced by various stimuli. nih.govresearchgate.nettebubio.comuni.luacs.org Researchers can observe how intracellular zinc(II) concentrations change in response to physiological signals or experimental treatments. For example, studies have monitored the fluorescence response of this compound in CHO cells exposed to increasing concentrations of extracellular Zn²⁺, demonstrating the probe's ability to report on stimulus-induced zinc(II) changes. researchgate.net In hippocampal slices, this compound has been used to observe the increase in intracellular Zn²⁺ signal during tetanic stimulation, indicating stimulus-induced zinc uptake. nih.govscience.govsci-hub.se The probe's sensitivity allows for the detection of transient changes in intracellular zinc(II) concentrations that occur upon cellular activation. nih.gov

Investigating Zinc(II) Release Mechanisms

This compound and its parent compound ZnAF-2 have been employed to investigate the mechanisms by which zinc(II) is released from cells or intracellular stores. nih.govacs.orgnih.gov While this compound is primarily used for intracellular imaging, the membrane-impermeable ZnAF-2 can be used to detect extracellular zinc(II) release. nih.govnih.gov

Glucose-Stimulated Zinc(II) Secretion from Pancreatic Cells

Pancreatic beta cells store high concentrations of zinc(II) in their insulin (B600854) secretory granules and co-release zinc(II) with insulin in response to glucose stimulation. nih.govresearchgate.netpnas.orgnih.govnih.gov ZnAF-2 and its derivatives have been utilized to monitor this glucose-stimulated zinc(II) secretion (GSZS) from pancreatic cells. researchgate.netacs.orgspiedigitallibrary.orgnih.govpnas.org Studies using ZnAF-2 conjugated to glass slides have served as zinc ion sensors to monitor release events from glucose-stimulated pancreatic cells, demonstrating effective response to nanomolar levels of zinc(II) release with high selectivity and rapid response time. acs.orgnih.gov

Nitrosative Stress-Induced Zinc(II) Release Studies

Nitrosative stress has been shown to induce the release of zinc(II) from intracellular pools. nih.govtebubio.comacs.orgmdpi-res.com this compound and related probes have been used to visualize and study this phenomenon in various cell types, particularly in neurons. nih.gov For instance, studies have visualized zinc(II) release from zinc buffer proteins in dentate gyrus neurons triggered by SNOC-induced nitrosative stress using fluorescent probes. researchgate.net This application highlights the utility of this compound in investigating the role of zinc(II) in cellular responses to stress. nih.govmdpi-res.com

Example of potential data representation (as interactive tables are not directly supported in this format):

Table 1: Summary of this compound Applications in Cell Lines

| Cell Line | Application | Key Finding | Source Index |

| CHO cells | Intracellular Zn(II) imaging | Demonstrated utility for fluorescence microscopy and stimulus-induced changes. | acs.orgresearchgate.net |

| HeLa cells | Subcellular localization of Zn(II) complexes | Showed localization around the cell nucleus. | mdpi.com |

| Pancreatic cells | Glucose-stimulated Zn(II) secretion | Monitored release events and response characteristics. | acs.orgnih.gov |

| Hippocampal neurons | Basal and stimulus-induced intracellular Zn(II) | Observed increase in intracellular Zn(II) upon stimulation. | nih.govsci-hub.se |

Table 2: Characteristics of ZnAF-2

| Characteristic | Value/Description | Source Index |

| Specificity | High for Zn²⁺ over Ca²⁺, Mg²⁺, etc. | acs.orgresearchgate.netnih.govrupress.org |

| pH Sensitivity | Minimally affected at physiological pH range | acs.orgresearchgate.net |

| Cell Permeability (ZnAF-2) | Low | merckmillipore.comgoryochemical.comnih.gov |

| Cell Permeability (this compound) | High | merckmillipore.comgoryochemical.comnih.gov |

| Intracellular Conversion | Hydrolyzed to ZnAF-2 by esterases inside cells | merckmillipore.comgoryochemical.comnih.gov |

Assessment of Intracellular Zinc(II) Buffering Capacity

This compound, and its intracellular product ZnAF-2, serve as indicators for assessing the intracellular Zn²⁺ buffering capacity. Studies have utilized ZnAF-2 fluorescence to evaluate the ability of cells or tissues to buffer changes in intracellular Zn²⁺ levels. For instance, research in aged dentate gyrus has shown that the capacity of intracellular ZnAF-2 to bind intracellular Zn²⁺ is more rapidly lost compared to younger tissue, suggesting a weakened intracellular Zn²⁺ buffering capacity with aging jst.go.jpmdpi.comnih.govresearchgate.net. This weakened buffering is potentially linked to increased extracellular Zn²⁺ influx jst.go.jpmdpi.com. The assessment of intracellular Zn²⁺ buffering capacity using this compound involves monitoring changes in ZnAF-2 fluorescence in response to stimuli that induce changes in intracellular Zn²⁺ concentration, such as the addition of high concentrations of potassium chloride (KCl) researchgate.netoup.com.

Comparative Analysis with Other Fluorescent Zinc(II) Probes

Fluorescent probes are essential tools for visualizing and quantifying cellular zinc. This compound and its active form ZnAF-2 are part of a broader range of fluorescent indicators used for this purpose. Comparing ZnAF-2 with other probes highlights its specific characteristics and suitability for different experimental contexts.

Benchmarking against Fluorescein-Based and Quinoline-Based Sensors

ZnAF-2 is a fluorescein-based probe, utilizing fluorescein (B123965) as its fluorophore, which provides excitation and emission wavelengths in the visible spectrum, helping to minimize cell damage and autofluorescence researchgate.netnih.gov. Other fluorescein-based probes exist, as do probes based on different scaffolds, such as quinoline.

Quinoline-based sensors, such as Zinquin and TSQ, have also been used for imaging granular Zn²⁺, but they can have limitations such as non-specific cellular distribution, pH sensitivity, and in some cases, require UV excitation nih.gov. Additionally, quinoline-based sensors are known to bind to zinc proteins, forming a ternary complex nih.gov.

Fluorescein-based probes like ZnAF-2, and its fluorinated derivatives like ZnAF-2F, have been developed to offer improved properties. For instance, ZnAF-2F exhibits stable fluorescence around neutral and slightly acidic conditions due to the substitution of electron-withdrawing fluorine atoms, which shifts the pKa of the phenolic hydroxyl group researchgate.netacs.orgnih.govmdpi.com.

Another popular fluorescein-based sensor is FluoZin-3. FluoZin-3 AM, a cell-permeable version, is widely used for detecting cytosolic Zn²⁺ signals due to its large fluorescence response to Zn²⁺ researchgate.netroyalsocietypublishing.org. FluoZin-3's fluorescence is generally not affected by other cations like Ca²⁺ and Mg²⁺, and it shows low sensitivity to pH changes between 6 and 9 royalsocietypublishing.org.

ZnAF-2 has a reported dissociation constant (Kd) of 2.7 nM for Zn²⁺, indicating a high affinity researchgate.netjst.go.jpadipogen.comroyalsocietypublishing.orgadipogen.com. FluoZin-3 has a Kd of 15 nM royalsocietypublishing.org. Zinpyr-1, another fluorescent zinc probe, has a Kd of approximately 0.7 nM to 1 nM royalsocietypublishing.orgnih.govcaymanchem.comscbt.com. These differences in affinity influence the range of Zn²⁺ concentrations that each probe is best suited to detect acs.orgniph.go.jp.

Here is a comparison of some fluorescent zinc probes:

| Probe Name | Fluorophore Base | Reported Kd for Zn²⁺ (approx.) | Cell Permeability (DA/AM form) | pH Sensitivity (Complexed with Zn²⁺) |

| ZnAF-2 | Fluorescein | 2.7 nM researchgate.netjst.go.jpadipogen.comroyalsocietypublishing.orgadipogen.com | Low (this compound is permeable) | Affected below pH 7.0 nih.govmdpi.com |

| ZnAF-2F | Fluorescein | Nanomolar range researchgate.netnih.gov | Low (ZnAF-2F DA is permeable) | Stable around neutral/slightly acidic pH researchgate.netacs.orgnih.govmdpi.com |

| FluoZin-3 | Fluorescein | 15 nM royalsocietypublishing.org | Low (FluoZin-3 AM is permeable) | Low sensitivity pH 6-9 royalsocietypublishing.org |

| Zinpyr-1 | Quinoline | 0.7 - 1 nM royalsocietypublishing.orgnih.govcaymanchem.comscbt.com | Yes royalsocietypublishing.orgscbt.com | pH-sensitive (pKa 8.3) mdpi.com |

Advantages and Limitations in Specific Cellular Assays

This compound offers the advantage of being cell-permeable, allowing for the assessment of intracellular Zn²⁺ dynamics in live cells after intracellular hydrolysis to ZnAF-2 researchgate.netacs.orgnih.govjst.go.jpmdpi.comgoryochemical.comadipogen.com. ZnAF-2 itself has high specificity for Zn²⁺ and shows little affinity for other biologically important cations like Ca²⁺ and Mg²⁺ researchgate.netmdpi.comadipogen.com. Its nanomolar Kd makes it suitable for detecting changes in intracellular free Zn²⁺ concentrations, which are typically in the subnanomolar to high nanomolar range researchgate.netroyalsocietypublishing.org.

However, the fluorescence intensity of ZnAF-2 complexed with Zn²⁺ can be affected by pH changes below 7.0 due to the protonation of the phenolic hydroxyl group of the fluorescein core nih.govmdpi.com. This can be a limitation in cellular environments where significant pH fluctuations occur. Fluorinated derivatives like ZnAF-2F address this limitation by having a lower pKa, resulting in more stable fluorescence at physiological and slightly acidic pH levels researchgate.netacs.orgnih.govmdpi.com.

Compared to FluoZin-3, which is widely used and exhibits a large response to Zn²⁺ and good pH stability, ZnAF-2 (and ZnAF-2F) offers a different affinity range, which can be advantageous depending on the specific Zn²⁺ concentrations being investigated royalsocietypublishing.orgacs.orgniph.go.jp. Using probes with different affinities, such as ZnAF-2 and ZnAF-3 (with a higher Kd of 0.79 µM), can allow for the estimation of Zn²⁺ concentrations over a wider range acs.orgniph.go.jp.

Zinpyr-1, while also cell-permeable and having a high affinity for Zn²⁺, has a relatively high basal fluorescence quantum yield and is more pH-sensitive than some ZnAF derivatives, which could complicate measurements in dynamic cellular environments mdpi.com.

A limitation of small molecule sensors like ZnAF-2 is their potential for non-specific subcellular localization, which can make it challenging to interpret the precise location of Zn²⁺ signals within a cell royalsocietypublishing.org.

Despite these limitations, this compound and its active form ZnAF-2 remain valuable tools in in vitro cellular research for studying intracellular zinc dynamics, particularly for assessing buffering capacity and detecting changes in nanomolar Zn²⁺ concentrations.

Applications in Ex Vivo Tissue and Organotypic Slice Studies

Imaging Intracellular Zinc(II) in Neural Tissues

The cell-permeable nature of ZnAF-2 DA allows for its application in imaging intracellular zinc(II) within neurons and other cells in neural tissue slices. Following uptake and hydrolysis to ZnAF-2, the probe can bind to labile intracellular zinc(II), resulting in increased fluorescence intensity that can be monitored using fluorescence microscopy. researchgate.netacs.org

Application in Hippocampal Slices

Hippocampal slices are a common ex vivo model used to study neuronal function and synaptic plasticity, areas known to have significant zinc(II) involvement. researchgate.netacs.orgpnas.org this compound has been successfully used in hippocampal slices to visualize changes in intracellular zinc(II) concentrations. researchgate.netacs.org Studies have utilized this compound to assess intracellular zinc(II) buffering capacity in hippocampal tissue, revealing differences between young and aged animals. oup.comresearchgate.netmdpi.com For instance, the capacity of intracellular ZnAF-2 to capture intracellular zinc(II) in response to stimulation was found to be reduced in the dentate molecular layer of aged rats compared to young rats, suggesting weakened intracellular zinc(II) buffering with age. oup.comresearchgate.net

Monitoring Changes in Intracellular Zinc(II) in Neurons

This compound enables the monitoring of dynamic changes in intracellular zinc(II) within neurons in tissue slices. While the primary application of the DA ester is for intracellular loading, the resulting intracellular ZnAF-2 allows researchers to observe fluctuations in labile zinc(II) pools under various experimental conditions. researchgate.netacs.org These changes can be linked to neuronal activity or pathological states, providing insights into the role of intracellular zinc(II) in neuronal function and dysfunction. oup.comresearchgate.netmdpi.commdpi.com

Analysis of Synaptically Released Zinc(II)

Beyond intracellular imaging, ZnAF-2 (the hydrolyzed form of this compound, or applied directly as the membrane-impermeable free acid) is also used to analyze the release of zinc(II) from synaptic terminals into the extracellular space. uni.luacs.orgroyalsocietypublishing.orgniph.go.jpresearchgate.net Synaptically released zinc(II) is particularly abundant in certain brain regions, such as the hippocampus, where it is co-released with glutamate (B1630785) from zincergic neurons. pnas.orgmdpi.comroyalsocietypublishing.org

Potassium-Induced Depolarization Models

High-potassium-induced depolarization is a common method used in ex vivo slice studies to trigger widespread neuronal depolarization and subsequent neurotransmitter and zinc(II) release from synaptic vesicles. acs.orgpnas.orgniph.go.jpnih.gov When applied to hippocampal slices loaded with ZnAF-2, high potassium concentrations induce a significant increase in fluorescence intensity, indicating the release of zinc(II) into the extracellular space. acs.orgniph.go.jpnih.gov This fluorescence increase is typically reversed by the addition of extracellular zinc(II) chelators like CaEDTA, confirming that the signal is due to extracellular zinc(II). acs.orgniph.go.jp

Visualization of Regional Differences in Zinc(II) Release (e.g., Dentate Gyrus, CA1, CA3)

Studies using ZnAF-2 and other ZnAF variants with different affinities for zinc(II) have revealed regional differences in the amount of synaptically released zinc(II) within hippocampal slices. uni.luacs.orgroyalsocietypublishing.orgniph.go.jpresearchgate.netresearchgate.net While ZnAF-2, with its high affinity (Kd = 2.7 nM), showed similar levels of fluorescence increase across the dentate gyrus (DG), CA3, and CA1 regions, making them indistinguishable, lower-affinity sensors provided more granular information. acs.orgniph.go.jpnih.gov For example, ZnAF-3 (Kd = 0.79 µM) showed a more pronounced fluorescence increase in the DG compared to CA3 and CA1, suggesting a higher concentration of released zinc(II) in the DG. acs.orgniph.go.jpnih.govresearchgate.net The use of multiple sensors with varying affinities allows for a better estimation of the concentration range of released zinc(II) in different hippocampal subfields. acs.orgniph.go.jp

Regional Differences in Potassium-Induced Zinc(II) Release in Hippocampal Slices

| Sensor | Dissociation Constant (Kd) | Observed Fluorescence Increase in DG | Observed Fluorescence Increase in CA3 | Observed Fluorescence Increase in CA1 | Inferred Relative Released Zn(II) Concentration | Source |

| ZnAF-2 | 2.7 nM | Similar levels | Similar levels | Similar levels | Not distinguishable across regions | acs.orgniph.go.jpnih.gov |

| ZnAF-2M | 38 nM | Increased | Increased less | Increased | DG and CA1 > CA3 | acs.orgniph.go.jp |

| ZnAF-3 | 0.79 µM | Seen only in DG | Less increase or no response | Less increase or no response | Highest in DG | acs.orgniph.go.jpnih.govresearchgate.net |

| ZnAF-4 | 25 µM | No fluorescence increase | No fluorescence increase | No fluorescence increase | Below detection level | acs.orgniph.go.jp |

Investigating Probe Localization within Tissue Compartments

Understanding the precise localization of fluorescent probes within tissue compartments is crucial for accurate interpretation of fluorescence signals. Studies have investigated the localization of ZnAF-2 in hippocampal slices. Evidence suggests that while this compound is designed for intracellular loading and hydrolysis to the membrane-impermeable ZnAF-2, the resulting ZnAF-2 may not be exclusively cytosolic. nih.govphysiology.org Some studies indicate that ZnAF-2 can be membrane permeant and potentially enter synaptic vesicles, although other evidence suggests that the majority of the signal originates from an intracellular compartment. physiology.orgphysiology.org Incomplete hydrolysis of the DA ester can also lead to non-specific localization to subcellular compartments. nih.gov These findings highlight the importance of carefully considering probe localization when interpreting zinc(II) imaging data in complex tissue environments.

Membrane Permeability Studies in Tissue

The design of this compound with its diacetyl modification is critical for its application in tissue studies, as the parent compound, ZnAF-2, is generally not membrane-permeable researchgate.net. This lipophilic modification facilitates the passage of this compound across cell membranes within the complex environment of a tissue slice researchgate.netnih.govcenmed.comwikipedia.org. Upon entering the cells, the acetyl groups are hydrolyzed by ubiquitous intracellular esterases, yielding the highly polar and membrane-impermeable ZnAF-2 researchgate.netnih.govcenmed.comwikipedia.org. This mechanism ensures that the fluorescent signal generated upon Zn²⁺ binding is retained within the intracellular compartment where the esterase activity occurs.

Studies utilizing this compound in ex vivo tissues, such as hippocampal slices, have demonstrated its ability to effectively load neurons. For instance, incubation of acutely prepared rat hippocampal slices with this compound leads to fluorescent labeling of synaptic terminals, indicating successful membrane permeation and intracellular accumulation of the probe citeab.comciteab.com. The time course of fluorescence increase in these terminals suggests a process of uptake and intracellular trapping citeab.com.

Further research has confirmed the membrane permeability of the free-acid form of ZnAF-2 in liposomal assays, albeit at a slower rate compared to other probes like ZP4 citeab.com. This underscores the importance of the DA modification in this compound for efficient cellular loading in tissue contexts. The ability of this compound to permeate cell membranes allows researchers to visualize and quantify intracellular labile zinc pools within intact tissue structures.

Localization in Synaptic Vesicles

Beyond general intracellular localization, studies using ZnAF-2 (generated from this compound) in brain tissue, particularly in hippocampal slices, have provided evidence for its localization within synaptic vesicles. High concentrations of labile zinc are known to be sequestered in the synaptic vesicles of certain excitatory neurons, particularly in mossy fiber terminals in the hippocampus nih.govcenmed.comthegoodscentscompany.com.

Research employing ZnAF-2 in hippocampal slices has shown fluorescent labeling in regions known to contain zinc-rich synaptic terminals, such as the dentate gyrus and stratum lucidum citeab.comciteab.com. While the interpretation of fluorescence changes in response to synaptic activity can be complex, studies suggest that ZnAF-2 is present within these synaptic vesicles citeab.comciteab.com. This vesicular localization allows for the investigation of zinc dynamics associated with neurotransmission.

Although the precise mechanism by which ZnAF-2 enters synaptic vesicles is a subject of ongoing research, its presence within these organelles in ex vivo brain slices highlights its utility in studying the role of vesicular zinc in synaptic function. Studies have utilized the differential affinities of ZnAF probes, including ZnAF-2, to investigate synaptically released Zn²⁺ in hippocampal slices, demonstrating regional differences in release upon membrane depolarization cenmed.comthegoodscentscompany.com.

Furthermore, studies in other ex vivo tissue types, such as testicular fragments, have also utilized this compound to visualize zinc distribution. In Japanese eel testes, strong fluorescent signals from this compound were observed in germ cells, notably localizing to mitochondria fishersci.co.ukamericanelements.com. While this is not synaptic vesicle localization, it demonstrates the probe's capability for specific organelle localization studies in diverse ex vivo tissues.

Mechanistic and Physiological Research Insights Derived Using Znaf 2 Da

Elucidation of Zinc(II) Signaling Pathways in Neural Systems

Research utilizing ZnAF-2 DA has significantly contributed to understanding how Zn²⁺ acts as a signaling molecule in the brain. Labile Zn²⁺ functions as both an intracellular and intercellular signaling factor in response to various stimuli, playing a crucial role in the central nervous system. researchgate.netresearchgate.net

Role in Synaptic Plasticity and Activity

Synaptic plasticity, such as long-term potentiation (LTP), a cellular mechanism underlying memory, is influenced by rapid intracellular Zn²⁺ dynamics. jst.go.jp this compound has been used to assess the direct involvement of Zn²⁺ in cognitive function, which is linked to synaptic plasticity. mdpi.comnih.gov Synaptic Zn²⁺ signaling is dynamically connected to neurotransmission and participates in synaptic plasticity processes like LTP in brain regions such as the hippocampus and amygdala. frontiersin.orgnih.gov Studies using ZnAF-2 have shown that membrane depolarization induces differential amounts of Zn²⁺ release in the hippocampus, with the highest levels observed in the dentate gyrus compared to CA1 and CA3. researchgate.netnih.gov The influx of extracellular Zn²⁺ into postsynaptic neurons, often associated with Zn²⁺ release from neuron terminals, is considered critical for cognitive activity through LTP. mdpi.comnih.gov Conversely, excessive influx of extracellular Zn²⁺ into postsynaptic neurons can lead to cognitive decline. mdpi.comnih.gov

Contribution to Learning and Memory Processes in Animal Models

Intracellular Zn²⁺ signaling in the dentate gyrus has been shown to be required for object recognition memory, likely mediated via dentate gyrus LTP expression. nih.gov Local injection of this compound into the dentate molecular layer of rats, estimated to chelate intracellular Zn²⁺ signaling specifically in this region, affected object recognition memory without impacting intracellular Ca²⁺ signaling. nih.gov Furthermore, in vivo dentate gyrus LTP was affected by local perfusion with this compound, suggesting that the blockade of intracellular Zn²⁺ signaling in dentate granule cells impacts dentate gyrus LTP. nih.gov Studies using animal models have also explored the link between zinc deficiency and impaired learning behavior. frontiersin.org While dietary zinc deficiency can cause multisystemic dysfunction, the impairment of learning and memory observed in young adult rats due to zinc deficiency was shown to be reversible upon feeding a normal diet. frontiersin.org

Investigation of Age-Related Zinc(II) Dysregulation

Aging is associated with cognitive decline and neuronal loss, and is often linked to altered Zn²⁺ homeostasis in the brain. mdpi.comnih.govjst.go.jp this compound has been employed to investigate age-dependent modifications of intracellular Zn²⁺ buffering in the hippocampus and their impact. jst.go.jp

Alterations in Intracellular Zinc(II) Buffering with Aging

Research using this compound has indicated that intracellular Zn²⁺ buffering is weakened in the aged dentate gyrus compared to the young dentate gyrus. mdpi.comjst.go.jpoup.comoup.comresearchgate.net This is supported by observations that the capacity of intracellular ZnAF-2 to capture intracellular Zn²⁺ is more rapidly lost in the aged dentate molecular layer. mdpi.comjst.go.jpresearchgate.net The ease of extracellular Zn²⁺ influx in aged animals may contribute to this reduced intracellular Zn²⁺-buffering capacity. jst.go.jpoup.comoup.comresearchgate.net

Data from studies comparing intracellular ZnAF-2 fluorescence changes in young and aged rats after KCl stimulation in brain slices illustrate this weakened buffering.

| Age Group | Change in Intracellular ZnAF-2 Fluorescence after KCl Stimulation (%) | Significance |

| Young | Data not explicitly provided as a single percentage change across studies, but indicated as retaining capacity. mdpi.comjst.go.jpoup.comresearchgate.net | |

| Aged | Significantly reduced capacity compared to young. mdpi.comjst.go.jpoup.comresearchgate.net | p < 0.001 researchgate.net |

Implications for Cognitive Function and Decline in Animal Models

Weakened intracellular Zn²⁺ buffering in the aged dentate gyrus is linked to age-related cognitive decline. jst.go.jpresearchgate.net The increased influx of extracellular Zn²⁺ observed in aged dentate granule cells, assessed with this compound, is associated with weakened intracellular Zn²⁺-buffering and seems linked to age-related cognitive dysfunction. mdpi.comnih.gov This suggests that the ease of extracellular Zn²⁺ influx may be connected to the weakened intracellular buffering in the aged dentate gyrus. mdpi.comjst.go.jp Age-related increase in intracellular Zn²⁺ in dentate granule cells is involved in vulnerability to memory acquisition and retention in aged rats. oup.com When intracellular Zn²⁺ was reduced by local injection of this compound into the dentate granule cell layer, maintained LTP was impaired in aged rats but not in young rats, suggesting that the age-related Zn²⁺-buffering system is vulnerable to Zn²⁺ deficiency. oup.comoup.com

Zinc(II) in Cellular Homeostasis and Neurogenesis Research

Zn²⁺ is essential for cellular homeostasis and plays a role in neurogenesis. abcam.comnih.govoup.comanr.fr Metallothioneins (MTs), which are Zn²⁺-binding proteins, are involved in cellular Zn²⁺ homeostasis and contribute to both supplying functional Zn²⁺ needed for cognitive activity and capturing excess (toxic) Zn²⁺ implicated in cognitive decline and neurodegeneration. oup.comresearchgate.net Regulation of MT synthesis is estimated to be involved in both neuronal activity and neuroprotection. oup.comresearchgate.net Hippocampal neurogenesis, which produces dentate granule cells, involves NMDA receptor-dependent synaptic plasticity crucial for learning and memory. nih.gov Zn²⁺ is concentrated in the dentate gyrus and is required for the neurogenesis process. nih.gov Studies using this compound have contributed to understanding how dysregulation of intracellular Zn²⁺, potentially linked to factors like amyloid beta (Aβ), can impact cellular processes and contribute to neurodegeneration. jst.go.jpoup.comresearchgate.netplos.orgjneurosci.org

| Research Area | Key Findings Using this compound | Relevant Section |

| Synaptic Plasticity | Assessment of intracellular Zn²⁺ dynamics during LTP; Link between extracellular Zn²⁺ influx and cognitive activity/decline. mdpi.comnih.govnih.gov | 6.1.1 |

| Learning and Memory | Requirement of intracellular Zn²⁺ signaling in the dentate gyrus for object recognition memory; Impact of blocking intracellular Zn²⁺ signaling on LTP. nih.gov | 6.1.2 |

| Age-Related Zinc Dysregulation | Evidence of weakened intracellular Zn²⁺ buffering in the aged dentate gyrus; Link between weakened buffering and age-related cognitive decline. mdpi.comjst.go.jpoup.comresearchgate.net | 6.2.1, 6.2.2 |

| Cellular Homeostasis/Neurogenesis | Involvement of Zn²⁺ in cellular processes; Contribution to understanding dysregulation in neurodegeneration models. jst.go.jpoup.comresearchgate.netplos.orgjneurosci.org | 6.3 |

Future Directions and Advanced Research Methodologies

Integration with Advanced Imaging Modalities

Integrating ZnAF-2 DA with advanced imaging modalities can provide more detailed spatiotemporal information about zinc dynamics in complex biological environments. scispace.comnordicbiosite.commdpi.com

Two-Photon Microscopy for Deeper Tissue Penetration

Two-photon microscopy (TPM) is a valuable technique for imaging deeper within live tissues compared to conventional one-photon microscopy. scispace.comnordicbiosite.comresearchgate.net This is due to the use of longer excitation wavelengths, which scatter less and are less phototoxic. researchgate.net Combining this compound, or optimized derivatives, with two-photon microscopy allows for the visualization of zinc dynamics in thicker samples, such as tissue slices or even in vivo. pnas.org Studies have demonstrated the utility of two-photon probes for detecting Zn²⁺ ions in live cells and tissues at depths, enabling the monitoring of presynaptic Zn²⁺ dynamics in hippocampal slices. researchgate.netpnas.org

Lifetime-Based Fluorescence Techniques

Fluorescence lifetime imaging microscopy (FLIM) is an advanced technique that measures the decay rate of fluorescence from a probe, providing information that is independent of probe concentration and excitation intensity. mdpi.comrsc.org This can be particularly useful for quantitative zinc imaging in heterogeneous environments. While the provided search results mention lifetime-based fluorescence techniques in the context of metal ion sensing, specific detailed research findings on the fluorescence lifetime of this compound upon zinc binding are not extensively detailed in the snippets. However, the principle of fluorescence lifetime changing upon ion binding due to altered deexcitation processes is relevant. mdpi.com Future work could involve characterizing the fluorescence lifetime properties of this compound and its derivatives to enable FLIM-based zinc sensing, which could offer advantages in terms of signal stability and quantitative accuracy.

Development of Immobilized Sensor Platforms

Immobilizing ZnAF-2 or its derivatives onto solid supports creates sensor platforms for various biosensing applications. goryochemical.comacs.orgacs.org This approach allows for the development of reusable sensors and can be integrated into microfluidic devices or other analytical systems.

Surface Conjugation of ZnAF-2 for Biosensing Applications

Surface conjugation of ZnAF-2 involves chemically attaching the probe to a substrate, such as glass slides. researchgate.netnih.gov This has been successfully demonstrated for monitoring zinc ion release from pancreatic beta cells in cell cultures. researchgate.netnih.govacs.org By modifying ZnAF-2 to include a linking functional group, it can be covalently attached to activated surfaces. researchgate.netnih.gov These immobilized sensors have shown effective response to nanomolar levels of zinc ions with high selectivity and rapid response times. researchgate.netnih.gov This approach minimizes perturbation of the biological system compared to adding soluble probes and allows for continuous monitoring. researchgate.net

Strategies for Improved Probe Design and Performance

Ongoing efforts are focused on improving the design of ZnAF-2 and related probes to enhance their performance characteristics, such as sensitivity, selectivity, and targeting to specific cellular locations. nordicbiosite.comacs.orguni.luresearchgate.net

Tailoring Affinity for Specific Biological Zinc(II) Pools

Biological systems contain different pools of labile zinc with varying concentrations and turnover rates. nih.govacs.orgresearchgate.netnih.gov To accurately study these diverse pools, there is a need for fluorescent probes with tailored affinities for Zn²⁺. nih.govacs.orgscispace.comresearchgate.netnih.gov While ZnAF-2 has a Kd in the nanomolar range suitable for cytosolic zinc, probes with lower or higher affinities are needed to investigate other compartments like vesicles or the extracellular space where zinc concentrations can be significantly different. acs.orgscispace.comacs.org Research involves modifying the chelating group of the probe to modulate its binding strength to Zn²⁺. acs.orgscispace.com By introducing steric hindrance or altering the chelating structure, derivatives with a range of Kd values can be created, allowing for the selective detection and measurement of zinc in specific biological pools. acs.orgscispace.com This tailored affinity is crucial for obtaining more accurate and biologically relevant information about zinc homeostasis and signaling. acs.orgscispace.com

Enhancing Sensitivity and Signal-to-Noise Ratios

Enhancing the sensitivity and signal-to-noise ratio (S/N) of fluorescent probes like this compound is critical for accurate and reliable detection of target analytes, particularly in complex biological environments where analyte concentrations can be low and background fluorescence high. Sensitivity refers to the probe's ability to detect small changes in analyte concentration, while S/N reflects the ratio of the specific signal generated by the probe-analyte interaction to the non-specific background noise. Improving these parameters allows for the detection of lower analyte concentrations and provides more robust data by minimizing the impact of background interference.

Research into enhancing the performance of this compound and related probes often focuses on modifying the probe's molecular structure or optimizing experimental conditions. One key aspect is the probe's turn-on mechanism. ZnAF probes, including the parent compound ZnAF-2 and its derivative this compound, typically operate based on a photoinduced electron transfer (PET) mechanism. In the absence of Zn2+, electron transfer from the electron-rich chelating group to the fluorophore quenches fluorescence. Upon binding to Zn2+, this PET is inhibited, leading to a significant increase in fluorescence intensity researchgate.netacs.org. The magnitude of this fluorescence enhancement is a direct contributor to the probe's sensitivity and the potential for a high S/N.

Early generations of ZnAF probes, such as ZnAF-1 and ZnAF-2, showed notable fluorescence increases upon Zn2+ binding (17-fold for ZnAF-1 and 51-fold for ZnAF-2 at pH 7.5) mdpi.com. However, their fluorescence intensity decreased below pH 7.0 due to the protonation of the phenolic hydroxyl group of the fluorescein (B123965) fluorophore, which has a pKa of 6.2 researchgate.netacs.orgmdpi.comnih.gov. This pH sensitivity could impact their performance in slightly acidic cellular compartments.

Subsequent development led to the creation of fluorinated derivatives, ZnAF-1F and ZnAF-2F. The substitution of an electron-withdrawing fluorine at the ortho position of the phenolic hydroxyl group shifted the pKa to 4.9, resulting in more stable fluorescence emissions around neutral and slightly acidic conditions when complexed with Zn2+ researchgate.netacs.orgnih.gov. These fluorinated versions demonstrated even greater fluorescence enhancements upon Zn2+ binding, with up to 69-fold for ZnAF-1F and 60-fold for ZnAF-2F under physiological conditions (pH 7.4) researchgate.netacs.orgmdpi.comnih.gov. This increased fold enhancement directly contributes to improved sensitivity and a higher potential S/N.

This compound is a diacetylated derivative of ZnAF-2F, designed to enhance cell membrane permeability. Once inside the cell, esterases cleave the acetyl groups, releasing the active ZnAF-2F probe, which is then retained within the cell researchgate.netacs.orgnih.govgoryochemical.com. While this modification primarily addresses delivery, the resulting intracellular probe (ZnAF-2F) benefits from the enhanced sensitivity characteristics of the fluorinated parent structure.

Despite these advancements, achieving optimal S/N remains an area of ongoing research for fluorescent probes. Factors contributing to background noise include autofluorescence from biological samples and unbound probe that may exhibit residual fluorescence aip.org. Strategies to mitigate background noise and enhance S/N include optimizing excitation and emission wavelengths to minimize overlap with cellular autofluorescence, using band-pass filters to selectively collect emitted light, and developing probes with very low quantum yields in the absence of the target analyte (high turn-on ratio) aip.orgresearchgate.netmdpi.com.

Furthermore, the intrinsic brightness and photostability of the fluorophore significantly impact sensitivity and S/N. Brighter fluorophores require less excitation light, reducing phototoxicity and photobleaching, which is particularly important for time-lapse imaging acs.org. While fluorescein derivatives generally offer good quantum yields, research continues into developing probes with enhanced photostability and higher quantum yields to maximize the available photon signal aip.orgacs.org.

Alternative sensing mechanisms, such as catalytic activity-based sensing, have also been explored as a way to overcome limitations of chelation-based detection like that used by ZnAF probes, potentially offering improved sensitivity and lower limits of detection rsc.orgnih.gov. For instance, a probe like Dpa-SoxLC, which utilizes a Zn2+-assisted hydrolysis mechanism, showed a significantly larger signal enhancement towards Zn2+ compared to ZnAF-2 in comparative studies rsc.org.

The dissociation constant (Kd) of the probe-analyte complex is another critical parameter influencing sensitivity. Probes with Kd values in the nanomolar range, like ZnAF-2F (apparent Kd at pH 7.4 is 5.5 nM), are suitable for detecting physiological concentrations of free Zn2+ researchgate.netnih.gov. However, for visualizing Zn2+ dynamics across a wider concentration range, including higher concentrations found in certain cellular compartments or during specific events, probes with different affinities are needed acs.org. Developing a palette of ZnAF derivatives with varied Kd values allows researchers to select the most appropriate probe for the specific biological question and anticipated Zn2+ concentration range, thereby optimizing sensitivity for that particular application acs.org.

The following table summarizes some key characteristics related to the fluorescence enhancement of different ZnAF series probes:

| Probe | Fluorophore | Chelating Group | pH Sensitivity (Complex) | Fluorescence Enhancement (Fold) | Apparent Kd (pH 7.4) |

| ZnAF-1 | Fluorescein | TPEN analog derivative | Decreased below pH 7.0 | 17 (at pH 7.5) mdpi.com | Not specified in sources |

| ZnAF-2 | Fluorescein | TPEN analog derivative | Decreased below pH 7.0 | 51 (at pH 7.5) mdpi.com | 2.7 nM acs.org |

| ZnAF-1F | Fluorescein | TPEN analog derivative | Stable around neutral/acidic | 69 (at pH 7.4) researchgate.netacs.org | Nanomolar range researchgate.netacs.org |

| ZnAF-2F | Fluorescein | TPEN analog derivative | Stable around neutral/acidic | 60 (at pH 7.4) researchgate.netacs.org | 5.5 nM researchgate.netnih.gov |

Future directions in enhancing the sensitivity and S/N of this compound and similar probes involve continued efforts in molecular design to improve turn-on ratios, increase photostability, and tune binding affinities. Additionally, advancements in microscopy techniques and signal processing algorithms play a crucial role in maximizing the detection of the fluorescent signal and minimizing background interference, further contributing to improved S/N aip.orgresearchgate.netdbc.wroc.pl.

Q & A

Q. What is the molecular mechanism of ZnAF-2 DA in detecting intracellular Zn²⁺?

this compound is a cell-permeant fluorescent probe that diffuses into cells and undergoes hydrolysis by cytosolic esterases, releasing the active form ZnAF-2F. ZnAF-2F binds Zn²⁺ with high specificity (Kd = 2.7 nM), leading to a 60-fold increase in green fluorescence (Ex/Em = 492/515 nm). The probe’s selectivity for Zn²⁺ over Ca²⁺, Mg²⁺, or Fe²⁺ ensures minimal interference in biological systems .

Q. How should this compound stock solutions be prepared and stored to ensure stability?

Dissolve this compound powder in anhydrous DMSO to prepare 1–10 mM stock solutions (e.g., 1 mg in 304 µl DMSO yields 5 mM). Aliquot into single-use vials, store at –20°C in the dark, and avoid repeated freeze-thaw cycles. For experiments, dilute in neutral buffer (e.g., Ringer’s solution) immediately before use .

Q. What are the optimal excitation/emission parameters for imaging this compound in live cells?

Use a fluorescence microscope or confocal system with filters set to 492 nm excitation and 515 nm emission. Adjust exposure times to avoid photobleaching, and calibrate using Zn²⁺-free controls (e.g., treated with TPEN, a Zn²⁺ chelator) .

Advanced Research Questions

Q. How to design experiments for real-time Zn²⁺ flux tracking in neuronal tissues (e.g., hippocampal slices)?

- Protocol : Incubate tissue slices with 10–20 µM this compound in oxygenated Ringer’s solution (30–60 min, 37°C).

- Imaging : Use confocal microscopy to capture dynamic Zn²⁺ changes. For Aβ-induced Zn²⁺ influx (e.g., Alzheimer’s models), co-inject this compound with Aβ peptides and quantify fluorescence intensity in the dentate gyrus .

- Controls : Include Zn²⁺-free buffers and esterase inhibitors to validate probe activation .

Q. How to resolve contradictory Zn²⁺ measurements in flow cytometry studies using this compound?

- Check esterase activity : Low hydrolysis rates (e.g., in fixed cells) reduce signal. Validate with live-cell controls.

- Interference mitigation : Add 10 µM CNQX to block Zn²⁺ influx via glutamate receptors in neuronal models.

- Calibration : Perform intracellular Zn²⁺ spiking with ZnCl₂ and normalize to TPEN-treated baselines .

Q. What experimental controls are critical when studying Zn²⁺-H₂O₂ interactions in dopaminergic neurons?

- Negative controls : Use Ca²⁺-free buffers to isolate Zn²⁺-specific signals.

- Pharmacological controls : Pretreat cells with HC-030031 (TRPA1 antagonist) to block Zn²⁺-sensitive ion channels.

- Quantitative validation : Cross-verify fluorescence data with ICP-AES for total intracellular Zn²⁺ .

Methodological Considerations

Q. How does pH affect this compound performance, and how can this be mitigated?

this compound’s fluorescence is stable between pH 4.9–7.4 due to fluorine substitution on the fluorescein backbone. For acidic environments (e.g., lysosomal studies), use ZnAF-2F (non-acetylated form) to avoid false signals from protonation .

Q. What steps ensure specificity when using this compound in co-treatment models (e.g., Zn²⁺ and H₂O₂)?

- Sequential treatment : Pre-load cells with this compound before adding H₂O₂ to avoid probe oxidation.

- Dual-probe validation : Combine with HYDROP™ (H₂O₂ probe) to distinguish Zn²⁺ and oxidative stress effects .

Data Interpretation & Validation

Q. How to validate this compound data in complex biological systems (e.g., HEK293T/hTRPA1 cells)?

- Cross-method correlation : Compare fluorescence intensity with electrophysiological recordings of TRPA1 activity.

- Metal competition assays : Test this compound in Ca²⁺/Mg²⁺-enriched buffers to confirm selectivity .

Q. What are the limitations of this compound in long-term imaging studies?

Photobleaching and gradual esterase depletion reduce signal over time. For extended imaging (>1 hour), use low-light settings and refresh the probe periodically. For longitudinal studies (e.g., neurodegeneration), combine with impermeant probes (ZnAF-2F) post-initial loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.